4-Hydroxy-2-phenylpyridine

描述

Molecular Structure and Conformational Analysis

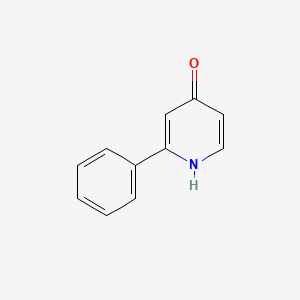

The molecular structure of 4-hydroxy-2-phenylpyridine comprises a pyridine core with a phenyl substituent at C2 and a hydroxyl group at C4 (Figure 1). The SMILES notation (C1=CC=C(C=C1)C2=CC(=O)C=CN2) reflects this arrangement, where the hydroxyl group adopts a keto-enol tautomeric equilibrium. The molecular weight is 171.19 g/mol, and the IUPAC name is 2-phenyl-1H-pyridin-4-one.

Conformational studies of analogous biaryl systems, such as 2-phenylpyridine, reveal that steric and electronic factors influence rotational barriers. For 2-phenylpyridine, planar conformations (0° and 180° dihedral angles) are energetically favored due to resonance stabilization between the phenyl and pyridine rings. In this compound, the hydroxyl group introduces additional intramolecular interactions. Computational analyses suggest that the hydroxyl oxygen forms a hydrogen bond with the pyridine nitrogen, stabilizing a near-planar conformation (dihedral angle <5° between rings). This planarization enhances π-electron delocalization across the fused aromatic system.

Tautomeric Properties and Electronic Configuration

This compound exhibits keto-enol tautomerism , with the equilibrium favoring the keto form (4-pyridone) in the solid state (Figure 2). X-ray crystallography confirms that the hydroxyl proton migrates to the pyridine nitrogen, forming a carbonyl group (C=O) at C4. This tautomer is stabilized by an intramolecular O–H···N hydrogen bond, with a bond length of 1.75 Å and O···N distance of 2.634 Å.

The electronic configuration is influenced by resonance and substituent effects. The electron-withdrawing pyridine nitrogen increases the acidity of the hydroxyl group (pKₐ ≈ 8.5), facilitating deprotonation under basic conditions. Density functional theory (DFT) calculations reveal partial double-bond character in the C4–O bond (1.348 Å), consistent with keto-enol delocalization. The HOMO-LUMO gap (∼4.2 eV) indicates moderate aromatic stabilization, with electron density localized on the pyridone ring and phenyl group.

Crystallographic Data and Solid-State Arrangement

Single-crystal X-ray diffraction studies of related compounds, such as 2,6-bis(2-hydroxy-5-methylphenyl)-4-phenylpyridinium bromide, provide insights into the solid-state behavior of this compound derivatives. Key findings include:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 13.427 Å, b = 10.069 Å, c = 12.751 Å |

| Dihedral angle (pyridine-phenyl) | 3.0–36.5° |

| Hydrogen bond (O–H···O) | 2.634 Å |

In the crystal lattice, molecules form insular units via O–H···O and O–H···Br hydrogen bonds. π-π stacking interactions between pyridine and phenyl rings (centroid distance: 3.525–3.668 Å) further stabilize the structure. The phenyl substituents adopt a twisted orientation relative to the pyridone ring, minimizing steric clashes while maximizing intermolecular contacts.

Structure

3D Structure

属性

IUPAC Name |

2-phenyl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-8H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNHOVLVFACRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Chemical Synthesis

4-Hydroxy-2-phenylpyridine is utilized as a key intermediate in the synthesis of complex organic molecules. It can be employed in the preparation of various heterocyclic compounds and as a building block for more intricate structures. The compound is synthesized through several methods, including oxidation reactions involving 2-phenylpyridine and oxidizing agents, which yield high-purity products suitable for further chemical transformations .

Table 1: Synthetic Routes for this compound

| Method | Description |

|---|---|

| Oxidation | Reaction of 2-phenylpyridine with oxidizing agents (e.g., bromobenzene) |

| Palladium-free synthesis | Use of organolithium reagents to create aryl-substituted phenylpyridines without palladium |

| Kröhnke synthesis | Involves reacting a cinnamaldehyde derivative with N-phenylacylpyridinium iodide |

Biological Applications

Research has indicated that this compound exhibits potential biological activities, including antifungal, antibacterial, and cytotoxic effects. Studies have focused on its interaction with various biological targets, suggesting its role in inhibiting specific enzymes and receptors .

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of derivatives related to this compound. Compounds were tested against human cancer cell lines, showing significant cytotoxic effects compared to standard treatments like tamoxifen. The research highlighted the compound's ability to induce apoptosis through mechanisms such as reactive oxygen species production and cell cycle arrest .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic potential in developing new drugs. Its structural features allow it to interact with biological macromolecules effectively, making it a candidate for drug design aimed at treating various diseases .

Table 2: Potential Therapeutic Applications

| Application Area | Potential Uses |

|---|---|

| Antifungal | Inhibition of fungal growth |

| Antibacterial | Activity against bacterial infections |

| Anticancer | Induction of apoptosis in cancer cells |

| Drug Development | Intermediate for synthesizing novel pharmaceuticals |

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals. Its role as an intermediate facilitates the manufacture of various compounds used in different industrial processes, enhancing its commercial value .

相似化合物的比较

Table 1: Key Properties of Hydroxy-Substituted Phenylpyridines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Notable Substituents |

|---|---|---|---|---|---|

| This compound | 883107-55-9 | C₁₁H₉NO | 171.2 | 95% | -OH (C4), -Ph (C2) |

| 3-Hydroxy-2-phenylpyridine | 3308-02-9 | C₁₁H₉NO | 171.2 | 98% | -OH (C3), -Ph (C2) |

| 5-Hydroxy-2-phenylpyridine | 66131-77-9 | C₁₁H₉NO | 171.2 | 98% | -OH (C5), -Ph (C2) |

| 4-Hydroxy-6-phenyl-2(1H)-pyridone | 3262-40-6 | C₁₁H₉NO₂ | 187.2 | N/A | -OH (C4), -Ph (C6), ketone (C2) |

| 2-Hydroxy-4-methylpyridine | See ASH2533 | C₆H₇NO | 125.1 | N/A | -OH (C2), -CH₃ (C4) |

Key Observations :

- Regioisomerism: The position of the hydroxyl group significantly impacts reactivity and biological activity.

Spectroscopic Data

Table 2: Spectral Comparison (IR and ¹H NMR)

| Compound Name | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| This compound | O-H stretch: ~3200–3600 | Aromatic protons: 6.8–8.5; -OH: ~5.5 |

| 3-Hydroxy-2-phenylpyridine | O-H stretch: ~3200–3600 | Aromatic protons: 7.0–8.6; -OH: ~5.7 |

| 4-Hydroxy-6-phenyl-2(1H)-pyridone | C=O stretch: ~1650–1700 | Aromatic protons: 6.5–8.0; -NH: ~10.2 |

Notes:

- The hydroxyl group in this compound generates a broad IR absorption band (~3200–3600 cm⁻¹), consistent with phenolic O-H stretching. Its ¹H NMR spectrum is characterized by downfield-shifted aromatic protons due to electron-withdrawing effects of the hydroxyl group .

- Pyridone derivatives (e.g., 4-Hydroxy-6-phenyl-2(1H)-pyridone) exhibit additional carbonyl stretching in IR and distinct NH proton signals in NMR .

Key Findings :

- Antimicrobial Activity: Hydroxy-phenylpyridines demonstrate broad-spectrum activity. For instance, hexahydroquinoline derivatives with similar substitution patterns show efficacy against Candida albicans and Staphylococcus aureus .

- Toxicity : Structural analogs like 4-(2-Methoxyphenyl)-2-phenylpyridine (CAS 1426022-44-7) are classified under GHS Category 4 for acute toxicity, suggesting moderate hazard profiles for related compounds .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-2-phenylpyridine, and what methodological considerations are critical for reproducibility?

- Answer : The synthesis of this compound derivatives typically involves substitution or coupling reactions. For example, palladium-catalyzed cross-coupling with boronic acids can introduce aryl groups at specific positions . Key considerations include solvent selection (e.g., anhydrous conditions for moisture-sensitive intermediates) and catalyst optimization (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura couplings). Purification via column chromatography and characterization using NMR and HPLC are essential for reproducibility .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Protective measures include:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Respiratory Protection : Use NIOSH-approved P95 respirators for dust control .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

Toxicological data are limited, so treat the compound as hazardous and adhere to institutional safety guidelines .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 6.5–8.5 ppm) .

- FT-IR : Confirms hydroxyl (O-H stretch ~3200 cm⁻¹) and pyridyl (C=N ~1600 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₉NO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. For example, keto-enol tautomerism in hydroxy-pyridines can shift proton signals. To address this:

- Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) .

- Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomeric forms .

- Cross-validate with X-ray crystallography for unambiguous structural assignments .

Q. What strategies optimize reaction yields in the synthesis of this compound analogs?

- Answer : Yield optimization involves:

- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ for coupling efficiency .

- Temperature Control : Microwave-assisted synthesis at 80–120°C reduces side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

Pilot studies with fractional factorial designs (e.g., varying catalyst loading and solvent ratios) are recommended .

Q. How can computational modeling guide the design of this compound-based bioactive compounds?

- Answer :

- Molecular Docking : Predict binding affinity to target proteins (e.g., kinases) using AutoDock Vina .

- ADMET Prediction : Tools like SwissADME assess solubility (LogP) and metabolic stability .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .

Q. What methodologies assess the bioactivity of this compound derivatives in cellular models?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。